REACTION_CXSMILES
|
[CH2:1](I)[CH2:2][CH3:3].[C:5](=O)([O-])[O-].[K+].[K+].Cl.[NH2:12][CH:13]1[CH2:25][C:24]2[C:16](=[CH:17][C:18]3[CH2:22][CH2:21][O:20][C:19]=3[CH:23]=2)[CH2:15][CH2:14]1.[C:26](#N)[CH3:27]>>[CH2:1]([N:12]([CH:13]1[CH2:25][C:24]2[C:16](=[CH:17][C:18]3[CH2:22][CH2:21][O:20][C:19]=3[CH:23]=2)[CH2:15][CH2:14]1)[CH2:5][CH2:26][CH3:27])[CH2:2][CH3:3] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
compound
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1CCC2=CC3=C(OCC3)C=C2C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CC)N(CCC)C1CCC2=CC3=C(OCC3)C=C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |